molecular formula C18H16O5 B154026 5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone CAS No. 128922-70-3

5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone

Cat. No.: B154026
CAS No.: 128922-70-3
M. Wt: 312.3 g/mol
InChI Key: PCLFEHAPITXKJL-UHFFFAOYSA-N
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Description

5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone is a chromone derivative with the molecular formula C18H16O5. This compound is known for its unique structure, which includes two hydroxyl groups and a methoxyphenyl ethyl side chain. Chromones are a class of naturally occurring phenolic compounds that are widely present in various plants and fungi. They are known for their diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of 2-hydroxyacetophenone and 4-methoxyphenylacetic acid as starting materials. The reaction proceeds through a series of steps, including esterification, cyclization, and hydroxylation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of other chromone derivatives.

    Biology: Studied for its antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential anticancer and anti-inflammatory activities.

    Industry: Used in the development of pharmaceuticals and nutraceuticals[][4].

Mechanism of Action

The mechanism of action of 5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit enzymes such as kinases and protein tyrosine phosphatases, which are involved in cell signaling and tumor growth. Additionally, it can modulate oxidative stress pathways by scavenging free radicals and reducing oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other chromone derivatives, it has shown promising results in inhibiting specific enzymes and pathways involved in cancer and inflammation .

Properties

IUPAC Name

5,8-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-22-12-5-2-11(3-6-12)4-7-13-10-16(21)17-14(19)8-9-15(20)18(17)23-13/h2-3,5-6,8-10,19-20H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLFEHAPITXKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(C=CC(=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156004
Record name 5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128922-70-3
Record name 5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128922703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone
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Reactant of Route 5
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Reactant of Route 6
5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone

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